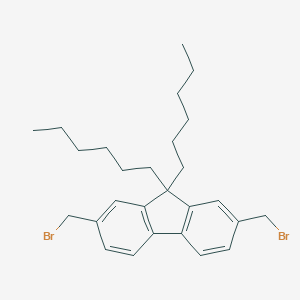

2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene

Description

2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene (C₂₇H₃₆Br₂, molecular weight 520.39 g/mol) is a brominated fluorene derivative featuring two bromomethyl groups at the 2- and 7-positions and two linear hexyl chains at the 9-position. This compound is a critical intermediate in organic synthesis, particularly in the preparation of conjugated polymers for optoelectronic applications, such as light-emitting diodes (LEDs) and resistive random-access memory (RRAM) devices . The hexyl substituents enhance solubility in organic solvents, facilitating its use in solution-processed materials, while the bromomethyl groups serve as reactive sites for cross-coupling or nucleophilic substitution reactions .

Propriétés

IUPAC Name |

2,7-bis(bromomethyl)-9,9-dihexylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36Br2/c1-3-5-7-9-15-27(16-10-8-6-4-2)25-17-21(19-28)11-13-23(25)24-14-12-22(20-29)18-26(24)27/h11-14,17-18H,3-10,15-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNIUQSXMPTBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2=C(C=CC(=C2)CBr)C3=C1C=C(C=C3)CBr)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584622 | |

| Record name | 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187148-75-0 | |

| Record name | 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

Fluorene reacts with two equivalents of hexyl bromide in the presence of a strong base (e.g., potassium tert-butoxide) in tetrahydrofuran (THF). The base deprotonates fluorene at the 9-position, generating a resonance-stabilized carbanion that undergoes nucleophilic attack on the alkyl halide. The reaction is highly regioselective due to the stability of the fluorenyl anion at the 9-position.

Key Parameters

-

Molar Ratio : Fluorene : hexyl bromide : base = 1 : 2.2 : 2.5 (excess base ensures complete deprotonation).

-

Solvent : THF, which stabilizes the ionic intermediates.

-

Temperature : Room temperature (25°C), with reaction completion in 2–3 hours.

-

Yield : >95% for 9,9-dihexylfluorene, as reported for analogous dialkylations.

Workup and Purification

Post-reaction, the mixture is quenched with water, and the product is extracted using dichloromethane. The organic layer is dried over magnesium sulfate, filtered, and concentrated via rotary evaporation. Residual solvents are removed under vacuum, yielding 9,9-dihexylfluorene as a colorless oil. Purification via silica gel chromatography (hexane eluent) achieves >99% purity.

Bromomethylation at the 2,7-Positions

Introducing bromomethyl groups at the 2,7-positions of 9,9-dihexylfluorene requires precise control to avoid over-bromination or side reactions. Two predominant strategies are employed:

Radical Bromination of Methyl Groups

This method involves brominating pre-installed methyl groups at the 2,7-positions using N-bromosuccinimide (NBS) under radical initiation.

Methylation of 9,9-Dihexylfluorene

-

Methylation :

-

Bromination :

Table 1: Bromination Optimization

| Parameter | Value | Impact on Yield |

|---|---|---|

| NBS Equivalents | 2.2 | Maximizes conversion |

| AIBN Concentration | 1 mol% | Ensures radical initiation |

| Reaction Time | 12 hours | Completes H abstraction |

Direct Bromomethylation via Electrophilic Substitution

An alternative approach employs bromomethyl bromide (CH₂Br₂) in the presence of a Lewis acid catalyst.

Reaction Setup

-

Catalyst : Aluminum chloride (AlCl₃) or FeCl₃.

-

Solvent : Dichloromethane.

-

Conditions : 0°C to room temperature, 6–8 hours.

Challenges :

-

Poor regioselectivity without directing groups.

-

Side products include 2,7-dibromo-9,9-dihexylfluorene and over-brominated derivatives.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Radical Bromination | 70–75 | >98 | High regioselectivity |

| Direct Bromomethylation | 60–65 | 90–95 | Fewer steps |

The radical bromination route is preferred for large-scale synthesis due to higher yields and purity, albeit requiring additional methylation steps. Direct bromomethylation offers simplicity but suffers from lower selectivity.

Applications in Polymer Chemistry

This compound serves as a monomer in Suzuki-Miyaura couplings to construct conjugated polymers. For example, reacting it with 2H-benzo[d]1,2,3-triazole derivatives yields copolymers with tunable bandgaps for organic photovoltaics .

Analyse Des Réactions Chimiques

Types of Reactions

2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted fluorene derivatives.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of methyl-substituted fluorene derivatives.

Applications De Recherche Scientifique

Applications Overview

-

Organic Light Emitting Diodes (OLEDs)

- 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene is used as a monomer for synthesizing blue-green light-emitting polymers. Its structure allows for efficient charge transport and light emission, making it suitable for OLED applications.

- Case studies indicate that OLED devices incorporating this compound exhibit improved efficiency and stability compared to traditional materials. For example, research has shown that devices made with polyfluorene derivatives display enhanced luminescence properties and longer operational lifetimes .

-

Polymer Synthesis

- This compound serves as a key building block in the synthesis of conjugated polymers. These polymers are crucial for applications in organic photovoltaics and flexible electronics.

- The ability to modify the bromomethyl groups allows for further functionalization, leading to tailored properties for specific applications. Studies have demonstrated that polymers derived from this compound can achieve high charge mobility and good thermal stability .

-

Nanotechnology

- In nanotechnology, this compound is utilized in the fabrication of nanoscale materials and devices. Its properties facilitate the creation of mesoporous materials and nanoclays that can be employed in various applications including catalysis and drug delivery systems.

- Research indicates that integrating this compound into nanostructured materials can enhance their mechanical properties and surface area, making them more effective in applications such as sensors and drug carriers .

- OLED Efficiency Enhancement

- Polymer Stability

- Nanostructured Materials

Mécanisme D'action

The mechanism of action of 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene involves its ability to undergo substitution reactions, which allows it to interact with various biological molecules. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to changes in their structure and function. This property makes it useful as a chemical probe in biological studies .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Key Properties of 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene and Analogues

Structural and Functional Comparisons

Substituent Effects on Solubility and Reactivity The dihexyl variant exhibits superior solubility in nonpolar solvents (e.g., toluene, hexane) compared to the diethyl analogue (C₁₉H₂₀Br₂), which has a lower molecular weight (408.18 g/mol) but reduced lipophilicity . Bromomethyl groups (as in the target compound) enable nucleophilic substitutions (e.g., with amines or thiols), whereas boronate esters (e.g., C₄₃H₆₄B₂O₄) are tailored for Suzuki cross-coupling reactions, yielding conjugated polymers with high charge-carrier mobility .

Positional Isomerism and Polymer Architecture

- The 2,7-bromomethyl configuration promotes linear polymer chains (e.g., polyfluorenes in LED devices), while 2,3-bromomethyl substitution (as in C₃₁H₂₈Br₂) induces branching, altering optoelectronic properties and mechanical flexibility .

Alkyl Chain Branching vs. Linearity

- Branched alkyl chains (e.g., 3,7-dimethyloctyl in C₃₃H₄₈Br₂) hinder crystallization, enhancing amorphous character in thin-film devices. In contrast, linear hexyl chains balance solubility and structural order .

Thermal and Electronic Properties

- Fluorenes with benzimidazole or carbazole substituents (e.g., compounds in ) exhibit higher thermal stability (decomposition >400°C) due to aromatic heterocycles, whereas bromomethyl derivatives prioritize reactivity over thermal resilience .

Application-Specific Performance

- The target compound’s bromomethyl-hexyl combination is optimal for RRAM devices, achieving a switching ratio of 10⁴, outperforming diethyl analogues in stability .

Research Findings and Data

- Synthetic Yields : The diethyl variant (C₁₉H₂₀Br₂) is synthesized in 72% yield using HBr/acetic acid, while the dihexyl compound requires optimized purification (e.g., recrystallization from toluene/hexane) due to higher molecular weight .

- Device Performance : Polymers derived from this compound exhibit electroluminescence efficiencies of 8–12 cd/A in OLEDs, surpassing dibromo-fluorene derivatives (5–7 cd/A) .

Activité Biologique

2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene is a fluorene derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the bromomethylation of 9,9-dihexylfluorene. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (FTIR), and Ultraviolet-Visible (UV-Vis) absorption spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. Notably, a study demonstrated that this compound exhibited significant cytotoxic effects against the HeLa cervical cancer cell line, with an IC50 value of 28.58 µg/mL (approximately 37.76 µM ) . This activity suggests that the compound may inhibit cell proliferation through mechanisms that warrant further investigation.

Table 1: Anticancer Activity Against HeLa Cells

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 28.58 |

| 5-Fluorouracil (standard) | 27.82 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has also shown promising results in antimicrobial assays. It was tested against various strains of bacteria and fungi. The results indicated that some derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Reference Drug |

|---|---|---|

| Staphylococcus aureus | 10 | Vancomycin |

| Escherichia coli | 10 | Gentamicin |

| Pseudomonas aeruginosa | 8 | Gentamicin |

| Saccharomyces cerevisiae | Moderate activity | Fluconazole |

The mechanism underlying the anticancer and antimicrobial activities of this compound may involve inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both cancer cells and bacteria . The binding interactions between the compound and DHFR have been supported by molecular docking studies.

Case Studies

- Cytotoxicity Against HeLa Cells : A study conducted by Ishak et al. highlighted the synthesis and characterization of several fluorene derivatives, including this compound. The cytotoxicity was assessed using MTT assays which confirmed its potential as an anticancer agent .

- Antimicrobial Assays : Another study explored the antimicrobial efficacy of fluorene derivatives against multidrug-resistant bacterial strains. The results indicated that certain derivatives exhibited higher antibacterial activity compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene, and what purification strategies ensure high yield and purity?

- The compound is synthesized via bromination of 9,9-dihexylfluorene derivatives. A common method involves free-radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or toluene. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity using (e.g., absence of residual alkene protons) is critical .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential for validation?

- Nuclear Magnetic Resonance (NMR): and NMR confirm bromomethyl substitution at the 2,7-positions and hexyl side chains. For example, NMR shows singlet peaks for bromomethyl protons (~4.3–4.5 ppm) and alkyl chain protons (0.5–2.5 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF verifies molecular weight (MW: 492.33 g/mol).

- Elemental Analysis: Carbon, hydrogen, and bromine percentages are matched to theoretical values .

Q. What safety precautions are necessary during handling due to its brominated structure?

- Use personal protective equipment (PPE) to avoid skin/eye contact. Work in a fume hood due to potential toxicity of brominated compounds. Store at 20°C in airtight, light-resistant containers to prevent decomposition .

Advanced Research Questions

Q. How does the bromomethyl group’s reactivity impact its role as a monomer in Suzuki-Miyaura polymerization for conjugated polymers?

- The bromomethyl groups act as cross-coupling sites for aryl boronic acids/esters. Reaction efficiency depends on catalyst choice (e.g., Pd(PPh)), solvent (toluene/THF), and temperature (80–110°C). Steric hindrance from the dihexyl groups may reduce coupling rates, requiring optimized stoichiometry (e.g., 1:1.2 monomer-to-boronate ratio). Gel permeation chromatography (GPC) and track molecular weight and end-group fidelity .

Q. What crystallographic challenges arise in resolving the molecular structure of fluorene derivatives, and how are they addressed?

- Bromine’s high electron density causes absorption errors in X-ray diffraction. Data collection at low temperatures (e.g., 150 K) and using synchrotron radiation improves resolution. SHELX software refines disordered alkyl chains via restraints and constraints. For example, SHELXL’s PART instruction manages overlapping atoms in dihexyl groups .

Q. How do electronic effects of bromomethyl substitution influence photophysical properties in emissive materials?

- Bromine’s electron-withdrawing nature lowers the HOMO level, red-shifting absorption/emission. UV-Vis spectroscopy (THF solution) shows ~397 nm and ~430–455 nm. Density functional theory (DFT) calculations correlate substituent effects with charge transport properties in organic light-emitting diodes (OLEDs) .

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data across studies?

- Systematic analysis of reaction conditions (e.g., initiator concentration, solvent polarity) identifies yield variations. Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with literature (e.g., CAS database entries). For example, discrepancies in integration ratios may indicate incomplete purification or side reactions .

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| Suzuki-Miyaura Coupling | Polymer synthesis (e.g., P1 in ) | Pd(PPh), KCO, 110°C |

| X-ray Crystallography | Structural refinement | SHELXL, low-temperature data collection |

| GPC | Molecular weight analysis | THF eluent, polystyrene standards |

| DFT Calculations | Electronic property prediction | B3LYP/6-31G(d) basis set |

Key Research Considerations

- Stereochemical Control: Ensure regioselectivity in bromination by optimizing radical initiators (e.g., AIBN vs. benzoyl peroxide) .

- Polymer Purity: Residual catalyst metals (Pd) can quench emission; purify via Soxhlet extraction or dialysis .

- Data Reproducibility: Report detailed synthetic protocols (e.g., degassing steps, reaction time) to mitigate batch-to-batch variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.